molecular formula C20H22FN3O3S2 B2531357 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034508-70-6

1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2531357
CAS No.: 2034508-70-6
M. Wt: 435.53
InChI Key: ZSJVZRSJUHIPSR-UHFFFAOYSA-N
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Description

1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a piperidine ring, and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps:

    Formation of the Fluorophenyl Sulfanyl Acetyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate acetylating agent under controlled conditions to form the fluorophenyl sulfanyl acetyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under suitable conditions to form the piperidin-4-yl derivative.

    Benzothiadiazole Formation: The final step involves the cyclization of the piperidin-4-yl derivative with appropriate reagents to form the benzothiadiazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The benzothiadiazole moiety may be involved in electron transfer processes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
  • 1-(1-{2-[(4-bromophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Uniqueness

The presence of the fluorophenyl group in 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-22-18-4-2-3-5-19(18)24(29(22,26)27)16-10-12-23(13-11-16)20(25)14-28-17-8-6-15(21)7-9-17/h2-9,16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJVZRSJUHIPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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